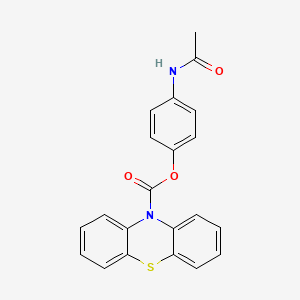

4-acetamidophenyl 10H-phenothiazine-10-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-acetamidophenyl 10H-phenothiazine-10-carboxylate, also known as APPTC, is a synthetic compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In

科学的研究の応用

Photocatalysis and Oxidative Coupling Reactions

The study by Zhou et al. introduced a novel class of extended phenothiazines, including our compound of interest . These extended phenothiazines exhibit continuous red shifts in light absorption as the number of fused rings increases. Notably, they maintain reversible redox behavior and strong excited-state reduction potentials. Specifically, 4-acetamidophenyl 10H-phenothiazine-10-carboxylate (referred to as “3” in the study) efficiently catalyzes the oxidative coupling of amines to imines under visible-light irradiation. Unlike conventional phenothiazine (PTZ), which requires UV light, compound 3 achieves better yields within a shorter reaction time and demonstrates a broad substrate scope. Furthermore, the study successfully realized direct and efficient conversion of amines to imines under sunlight in an air atmosphere.

Veterinary Medicine

4-Acetamidophenyl 10H-phenothiazine-10-carboxylate (acepromazine) finds use as an antipsychotic, sedative, and antiemetic drug in veterinary medicine . Its calming effects make it valuable for managing anxiety and stress in animals.

Zhou, J., Mao, L., Wu, M.-X., Peng, Z., Yang, Y., Zhou, M., Zhao, X.-L., Shi, X., & Yang, H.-B. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of aminesChemical Science, 13, 5252–5260. S2718421 | 4-acetamidophenyl 10H-phenothiazine-10-carboxylate. Retrieved from smolecule.com

作用機序

Target of Action

Phenothiazine derivatives, which this compound is a part of, have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . This is largely attributed to the electron-rich nature of sulfur and nitrogen heteroatoms .

Mode of Action

Phenothiazine derivatives exhibit low oxidation potentials with a fully reversible one-electron redox process . They have been widely employed as efficient hole transport materials for perovskite solar cells .

Biochemical Pathways

Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations .

Result of Action

Phenothiazine derivatives have been shown to be effective photoredox catalysts for various synthetic transformations .

特性

IUPAC Name |

(4-acetamidophenyl) phenothiazine-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-14(24)22-15-10-12-16(13-11-15)26-21(25)23-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHRBKJTTDZLCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamidophenyl 10H-phenothiazine-10-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)

![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)

![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)

![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)

![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)